molecular formula C15H16N2O5S2 B2616659 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034485-13-5

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2616659
CAS RN: 2034485-13-5
M. Wt: 368.42
InChI Key: LMYOXWKKNICSNC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including furan, thiophene, isoxazole, and sulfonamide . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and heterocyclic rings . The presence of the isoxazole ring could potentially introduce some rigidity into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings . For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like sulfonamide could impact its solubility in different solvents .

Scientific Research Applications

Luminescent Copper (I) Complexes

A new heteroleptic Cu(I) complex, [Cu(L)(PPh3)2][BF4] (L = 6-(furan-2-yl)-2,2′-bipyridine; PPh3 = triphenylphosphine), was successfully synthesized and characterized . This complex exhibits emission solely in the solid state and demonstrates a photoluminescence quantum yield of 2.5% . This suggests potential applications in organic, light-emitting devices (OLEDs), and light-emitting electrochemical cells (LECs) .

Anticancer Activity

Furan and thiophene derivatives have shown potential anticancer activity . For instance, novel chalcone derivatives were prepared using the Claisen–Schmidt condensation reaction . These compounds were evaluated against four human cancer cell lines: HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblasts) .

Metal Complexes

The ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized . The ligand upon reaction with Cu(II), Co(II), Ni(II) and Zn(II) acetates yielded complexes with stoichiometric ratio 1:2 (M:L) . These complexes could have potential applications in various fields, including catalysis and materials science .

Antibacterial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Furan derivatives have shown potential antibacterial activity against both gram-positive and gram-negative bacteria .

Electrochemical Applications

UV-visible absorption spectra for the N-acylhydrazones indicated absorption within the 570-635 nm range . Furthermore, cyclic voltammetry results demonstrated the capacity of the synthesized (E)-3-(furan-2-yl)acrylohydrazide derivatives to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This suggests potential applications in electrochemical sensors and devices .

DNA Damage Studies

Some furan and thiophene derivatives have been used in studies related to DNA damage . For instance, the DNA damage values and the DNA fragmentation percentages for certain compounds were determined on the lung and liver cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation . Without specific data, it’s difficult to provide a detailed safety profile.

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science . Further studies could also investigate its synthesis, properties, and safety profile in more detail.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-10-14(11(2)22-17-10)24(19,20)16-9-15(18,12-5-3-7-21-12)13-6-4-8-23-13/h3-8,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYOXWKKNICSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

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